molecular formula C8H10O2S B8637545 4-[(2-Hydroxyethyl)thio]phenol CAS No. 30519-04-1

4-[(2-Hydroxyethyl)thio]phenol

Cat. No. B8637545
CAS RN: 30519-04-1
M. Wt: 170.23 g/mol
InChI Key: IFHQAPBPRZJELK-UHFFFAOYSA-N
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Patent
US06310213B1

Procedure details

To a solution of 10.9 g 4-hydroxythiophenol (87 mmol) in 200 ml MeOH was added at 0-5° C. 87 ml 1N NaOH (87 mmol). After the reaction mixture was stirred for 10 min 6.1 ml bromoethanol (86 mmol) dissolved in 100 ml MeOH was added. The reaction mixture was stirred for 3 h at r.t. and the methanol was partly removed under reduced pressure. The residue was poured to a 1:1 mixture of ethyl acetate and saturated NaHCO3−solution and the organic phase was separated, dried over MgSO4, filtrated and the solvent was removed under reduced pressure. The residue was purified by chromatography over silica gel (ethyl acetate/hexane 3/2 to 2/1) to give 13.4 g product (78.7 mmol, 91%) as a white solid.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
87 mL
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH:12]([OH:14])[CH3:13]>CO>[OH:14][CH2:12][CH2:13][S:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
87 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6.1 mL
Type
reactant
Smiles
BrC(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the methanol was partly removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured to a 1:1 mixture of ethyl acetate and saturated NaHCO3−solution
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over silica gel (ethyl acetate/hexane 3/2 to 2/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCSC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 78.7 mmol
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.